6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide
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Overview
Description
6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine and chlorine atoms on the pyridine ring, along with an oxan-3-ylmethyl group attached to the nitrogen atom and a carboxamide group at the third position of the pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Amidation: The carboxamide group can be introduced by reacting the halogenated pyridine derivative with an appropriate amine, such as oxan-3-ylmethylamine, in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are utilized.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives with different functional groups.
Oxidation and Reduction: Various oxidation states and reduced forms of the compound.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-methylpyridine
- 5-chloro-2-methylpyridine
- 6-bromo-5-chloropyridine
Uniqueness
6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with the oxan-3-ylmethyl and carboxamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-5-chloro-N-(oxan-3-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN2O2/c13-11-10(14)4-9(6-15-11)12(17)16-5-8-2-1-3-18-7-8/h4,6,8H,1-3,5,7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRUZPOJCKZESD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNC(=O)C2=CC(=C(N=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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